methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate
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Overview
Description
Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate is an organic compound with the molecular formula C17H13BrO4. It is a derivative of benzoic acid and features a bromine atom, a phenylprop-2-enoyl group, and a methoxy group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylprop-2-enoyl group can be introduced through a reaction with cinnamoyl chloride under basic conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification and acylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The phenylprop-2-enoyl group can be reduced to a phenylpropyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like triethylamine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or water.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of phenylpropyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and phenylprop-2-enoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-hydroxybenzoate: Lacks the phenylprop-2-enoyl group.
Methyl 2-bromo-5-methoxybenzoate: Differs in the position of the bromine and methoxy groups.
Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate: Unique due to the presence of both bromine and phenylprop-2-enoyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-bromo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNIJWARXXHFK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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